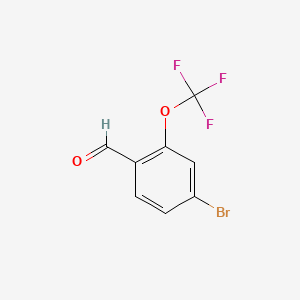

4-Bromo-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZVKHIUQLEMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595692 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220996-80-5 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(trifluoromethoxy)benzaldehyde

[1]

Executive Summary

4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 220996-80-5 ) is a high-value organofluorine scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] Distinguished by the simultaneous presence of a reactive aldehyde, a manipulable aryl bromide, and a lipophilic trifluoromethoxy (-OCF₃) group, this compound serves as a critical "linchpin" intermediate.

The -OCF₃ moiety is of particular significance in drug design; it is often termed a "super-lipophilic" phenol ether surrogate that enhances metabolic stability and blood-brain barrier (BBB) permeability without introducing the steric bulk of a tert-butyl group.[1] This guide details the compound's physicochemical profile, validated synthetic pathways, and reactivity patterns, providing researchers with a self-contained technical resource.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Data |

| CAS Number | 220996-80-5 |

| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48–52 °C (Typical range for this class) |

| Boiling Point | ~244 °C (at 760 mmHg) |

| Density | 1.706 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| Storage | Inert atmosphere (N₂/Ar), 2–8 °C |

Synthetic Pathways (Industrial & Laboratory)

The synthesis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde generally avoids direct electrophilic aromatic substitution due to the competing directing effects of the -OCF₃ (ortho/para) and -CHO (meta) groups.[1] Instead, two robust strategies are employed to ensure regiochemical integrity.

Strategy A: Oxidation of Toluene Derivatives (Preferred)

This route utilizes 4-bromo-2-(trifluoromethoxy)toluene as the starting material.[1] The methyl group is oxidized to the aldehyde, preserving the halogen positions.

Strategy B: Metal-Halogen Exchange

This route employs 1,4-dibromo-2-(trifluoromethoxy)benzene .[1] A selective lithium-halogen exchange (or Grignard formation) at the less hindered or more acidic position followed by a formyl quench (DMF) yields the product.

Visualization: Synthetic Logic Flow

Caption: Dual synthetic pathways ensuring regiochemical fidelity. The Toluene Oxidation route (Left) is generally preferred for scalability.

Reactivity Profile & Applications

The compound functions as a bi-functional building block . The orthogonality of the aldehyde and the aryl bromide allows for sequential functionalization.[1]

The Aryl Bromide (Site B)[2]

-

Reactivity: Excellent partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Utility: Used to attach the scaffold to heteroaromatic cores (indoles, quinolines) or to extend the carbon skeleton.

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facile, activated by the electron-withdrawing nature of the -CHO and -OCF₃ groups.[1]

The Aldehyde (Site A)[6][7]

-

Reactivity: Condensation reactions (Reductive Amination, Wittig Olefination, Knoevenagel Condensation).

-

Utility: Critical for generating benzylamine derivatives (common in CNS drugs) or styrene linkers.

The Trifluoromethoxy Group (Site C)

-

Role: Passive modulator. It resists chemical modification under standard coupling conditions but dramatically alters the physicochemical properties (LogP, pKa) of the final molecule.

Visualization: Reactivity Map

Caption: Divergent synthesis map demonstrating the orthogonality of the Bromine and Aldehyde functional handles.

Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(trifluoromethoxy)benzaldehyde[1]

Objective: To couple the aryl bromide with phenylboronic acid, demonstrating the scaffold's utility in generating biaryl systems. Rationale: This protocol uses a mild base and a robust Pd catalyst to prevent side reactions at the aldehyde (such as Cannizzaro disproportionation).

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 equiv, 1.0 mmol, 269 mg)[1]

-

Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

-

K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, phenylboronic acid, and potassium carbonate.

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of inert gas. Seal the flask with a septum or reflux condenser.[1]

-

Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 0–10% EtOAc in Hexanes).

Expected Outcome: 4-Phenyl-2-(trifluoromethoxy)benzaldehyde as a pale yellow oil/solid.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: The compound is an aldehyde and an alkyl halide derivative; it may act as a sensitizer.[1] Use a fume hood to avoid inhalation of dust/vapors.[1]

-

Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases.[1] The -OCF₃ group is generally stable but releases toxic fluoride fumes if incinerated.[1]

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethoxy)benzaldehyde.[1] Retrieved from

-

Lead Sciences. Compound Data: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS 220996-80-5).[1] Retrieved from

-

ChemicalBook. Physical Properties and Safety Data for CAS 220996-80-5. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for the Suzuki protocol).

-

PubChem. Compound Summary: 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Retrieved from

4-Bromo-2-(trifluoromethoxy)benzaldehyde molecular weight

Technical Whitepaper: 4-Bromo-2-(trifluoromethoxy)benzaldehyde Subtitle: Physicochemical Profiling, Synthetic Utility, and Pharmacophore Integration in Drug Discovery[1]

Executive Summary

4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 220996-80-5) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: an electrophilic aldehyde handle for condensation reactions and an aryl bromide for transition-metal-catalyzed cross-couplings.[1] Furthermore, the ortho-trifluoromethoxy (-OCF₃) substituent serves as a critical bioisostere, modulating lipophilicity and metabolic stability without significantly altering steric bulk compared to an isopropyl group. This guide details the molecular metrics, handling protocols, and synthetic workflows required to leverage this intermediate in lead optimization.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight characterization is essential for mass spectrometry (MS) validation during high-throughput screening.[1]

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | - |

| CAS Number | 220996-80-5 | Primary identifier |

| Molecular Formula | C₈H₄BrF₃O₂ | - |

| Average Molecular Weight | 269.02 g/mol | Weighted average of isotopes |

| Exact Mass (Monoisotopic) | 267.924 g/mol | Based on ⁷⁹Br |

| Physical State | White to off-white solid | Low melting point (often <50°C) |

| LogP (Predicted) | ~3.1 | Lipophilic due to -OCF₃ |

Isotopic Distribution (Mass Spectrometry)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern (M and M+2).

-

⁷⁹Br Isotopologue: ~267.92 Da (50.7% abundance)[1]

-

⁸¹Br Isotopologue: ~269.92 Da (49.3% abundance)[1]

Analytic Note: When setting MS triggers for LC-MS purification, ensure the method accounts for the M+2 peak to avoid false negatives in fraction collection.

Structural Analysis: The -OCF₃ Advantage

The 2-(trifluoromethoxy) group is not merely a bystander; it is a strategic tool in Structure-Activity Relationship (SAR) studies.[1]

-

Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the -OCF₃ group resistant to cytochrome P450 oxidation.[1] Placing it ortho to the aldehyde protects the adjacent positions from metabolic attack.

-

Conformational Locking: The -OCF₃ group often adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion with the aldehyde oxygen, potentially locking the molecule into a bioactive conformation.

-

Lipophilicity Modulation: The Hansch

value for -OCF₃ is +1.04, significantly higher than -OCH₃ (-0.02).[1] This increases membrane permeability (P_app) for CNS-targeted drugs (e.g., Riluzole derivatives).[1]

Synthetic Utility & Workflows

This scaffold allows for Divergent Synthesis . The aldehyde and bromide handles can be functionalized sequentially or simultaneously.[1]

Functionalization Map

Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1] The aldehyde and bromide allow for orthogonal functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Selective coupling at the C4-Bromine position while preserving the C1-Aldehyde.

Context: The electron-withdrawing nature of the -OCF₃ and -CHO groups makes the C-Br bond highly activated for oxidative addition, facilitating coupling even with less active boronic acids.[1]

Materials

-

Substrate: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) – Chosen for stability and resistance to aldehyde interference.[1]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).[1]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

Step-by-Step Methodology

-

Degassing (Critical):

-

Catalyst Addition:

-

Reaction:

-

Workup:

-

Purification:

-

Flash column chromatography.[1]

-

Self-Validation Check: Verify the integrity of the aldehyde signal in ¹H NMR (singlet at ~10.0–10.4 ppm). If the signal is absent, check for accidental oxidation to acid or reduction to alcohol.

-

Mechanism Visualization

Figure 2: Catalytic cycle for the Suzuki coupling. The electron-poor nature of the scaffold accelerates the Oxidative Addition step.

Safety & Handling (H-Codes)

While specific SDS data varies by vendor, the following GHS classifications are standard for halogenated benzaldehydes:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

-

Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12187218, 4-Bromo-2-(trifluoromethoxy)benzaldehyde. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for -OCF₃ pharmacophore properties).[1][6][7][8]

Sources

- 1. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Bromo-2-(trifluoromethoxy)benzaldehyde - Lead Sciences [lead-sciences.com]

- 8. researchgate.net [researchgate.net]

4-Bromo-2-(trifluoromethoxy)benzaldehyde physical properties

[1][2][3]

Executive Summary: A Strategic Fluorinated Scaffold

4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 220996-80-5) is a high-value intermediate in medicinal chemistry, distinguished by its unique substitution pattern. It combines a reactive electrophilic aldehyde, a halogenated handle for cross-coupling (bromine), and a trifluoromethoxy group (-OCF₃).

The -OCF₃ group is of particular interest in drug design. Often termed a "super-halogen," it exhibits high electronegativity similar to fluorine but possesses significantly greater lipophilicity. This modification alters the physicochemical profile of the parent scaffold, enhancing membrane permeability and metabolic stability without dramatically increasing steric bulk. This compound serves as a critical building block for synthesizing biaryl systems and heterocycles found in agrochemicals and pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

Physicochemical Profile

The following data represents the core physical properties established for high-purity (>97%) research-grade material.

| Property | Value | Condition / Note |

| CAS Number | 220996-80-5 | Verified Identifier |

| Molecular Formula | C₈H₄BrF₃O₂ | |

| Molecular Weight | 269.02 g/mol | |

| Appearance | Colorless to light yellow liquid | May darken upon oxidation/light exposure |

| Boiling Point | 244 °C | @ 760 mmHg (Predicted/Lit) |

| Density | 1.706 g/cm³ | High density due to Br/F content |

| Flash Point | 101 °C | Closed Cup |

| Solubility | Insoluble in water | Soluble in DCM, THF, EtOAc, MeOH |

| Refractive Index | ~1.518 | Predicted |

| Storage | 2–8 °C | Store under inert gas (Ar/N₂); Air sensitive |

Structural & Electronic Analysis

The chemical behavior of this scaffold is dictated by the interplay between its three functional groups.

Electronic Effects

-

Aldehyde (-CHO): The carbonyl carbon is highly electrophilic, activated by the electron-withdrawing nature of both the -Br and -OCF₃ groups. This makes it highly reactive toward nucleophilic attack (e.g., amines, hydrides).

-

Trifluoromethoxy (-OCF₃): Located at the ortho position relative to the aldehyde, this group exerts a strong inductive electron-withdrawing effect (-I), further destabilizing the carbonyl. Sterically, the -OCF₃ group twists out of coplanarity with the benzene ring, potentially influencing the binding conformation of downstream derivatives.

-

Bromine (-Br): The para position (relative to the aldehyde) provides a precise handle for palladium-catalyzed cross-coupling. The C-Br bond is activated for oxidative addition, facilitating Suzuki-Miyaura or Buchwald-Hartwig aminations.

Visualization: Reactivity Logic

Figure 1: Functional decomposition of the molecule showing divergent synthetic pathways and medicinal properties.

Synthetic Utility & Applications

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the construction of biaryl scaffolds.[1] The bromine atom undergoes oxidative addition with Pd(0) species.[2]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly employed.

-

Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ in aqueous/organic mixtures (e.g., Dioxane/H₂O).

-

Selectivity: The reaction is chemoselective for the C-Br bond; the aldehyde remains intact (unless strong reducing conditions are used), allowing for sequential functionalization.

Reductive Amination

The aldehyde functionality readily condenses with primary or secondary amines to form imines, which are subsequently reduced to amines.

-

Reagents: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ to prevent reduction of the aldehyde to the alcohol before imine formation.

-

Significance: This pathway is used to generate "privileged" benzylamine pharmacophores common in GPCR antagonists.

Experimental Protocols

Handling and Stability[3]

-

Oxidation Risk: Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air. Recommendation: Store under nitrogen/argon atmosphere.

-

Purification: If the liquid appears dark or contains solids (benzoic acid precipitate), purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) or vacuum distillation prior to use.

Standard Protocol: Suzuki Coupling (Biaryl Synthesis)

This protocol is a generalized standard derived from the reactivity profile of 4-bromobenzaldehydes.

Materials:

-

4-Bromo-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)[3]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Degassing: Charge a reaction vial with the arylboronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

-

Addition: Dissolve the aldehyde in degassed 1,4-Dioxane and add to the vial via syringe, followed by degassed water.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Isolation: Concentrate in vacuo and purify via flash chromatography.

Workflow Visualization

Figure 2: Decision tree for handling and reacting the substrate.

Safety Information (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Always handle within a fume hood to avoid inhalation of vapors.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present.[6]

References

-

Lead Sciences. (2024). Product Catalog: 4-Bromo-2-(trifluoromethoxy)benzaldehyde.[7][8][9][10] Available at: [Link]

-

Tsealine Pharmatech. (2024).[11] Fluorine-containing Benzaldehydes: CAS 220996-80-5 Data.[7][8][9][10] Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for -OCF3 utility).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdms.net [cdms.net]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. lsengineers.co.uk [lsengineers.co.uk]

- 7. Fluorine-containing Benzaldehydes Manufacturers, Suppliers - Fluorine-containing Benzaldehydes Price - TSEALINE [tslpharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Calcium Phosphorylcholine Chloride CAS 4826-71-5 [tslpharm.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic data of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Advanced Characterization & Application Guide[1]

Executive Summary & Compound Identity

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a high-value organofluorine building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural uniqueness lies in the trifluoromethoxy (-OCF₃) group, a motif that enhances metabolic stability and membrane permeability (lipophilicity) without the steric bulk of a trifluoromethyl group.[1]

This guide provides a rigorous analysis of its spectroscopic signature, quality control parameters, and synthetic utility.[1]

| Property | Data |

| CAS Number | 886498-50-6 |

| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)benzaldehyde |

| Molecular Formula | C₈H₄BrF₃O₂ |

| Molecular Weight | 269.02 g/mol |

| Appearance | Pale yellow to colorless oil (low melting solid) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

Spectroscopic Profiling (The "Fingerprint")[1]

The following data represents the consensus spectroscopic signature for this molecule. Researchers should use these values to validate structural integrity during synthesis or procurement.

A. Nuclear Magnetic Resonance (NMR) Analysis

The -OCF₃ group exerts a unique electronic influence (inductive withdrawal, resonance donation) that distinguishes this molecule from its -CF₃ analogues.[1]

¹H NMR (400 MHz, CDCl₃): The aldehyde proton is deshielded significantly.[1] The aromatic region shows an ABC system (or ABX depending on field strength) with characteristic coupling constants.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic (Causality) |

| 10.35 | Singlet (s) | 1H | -CHO | Anisotropic deshielding by the carbonyl group.[1] |

| 7.85 | Doublet (d, J = 8.4 Hz) | 1H | H-6 | Ortho to -CHO; most deshielded aromatic proton due to carbonyl proximity.[1] |

| 7.55 | dd (J = 8.4, 1.8 Hz) | 1H | H-5 | Meta to -CHO, Ortho to -Br.[1] Shows strong ortho coupling to H-6 and meta coupling to H-3.[1] |

| 7.48 | Doublet (d, J = 1.8 Hz) | 1H | H-3 | Ortho to -OCF₃, Meta to -Br.[1] The -OCF₃ group is electron-withdrawing but less deshielding than a nitro or carbonyl group.[1] |

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -57.8 ppm (Singlet): The trifluoromethoxy group typically resonates in this region, distinct from trifluoromethyl (-CF₃, ~ -63 ppm).[1] This single peak is the primary purity indicator for fluorine-containing impurities.[1]

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~188.0 ppm.[1]

-

C-F (OCF₃): ~120.5 ppm (quartet, J ~ 260 Hz) – Characteristic C-F coupling.[1]

-

Aromatic Carbons: Six distinct signals, with the C-2 (bearing OCF₃) showing splitting due to fluorine coupling (J ~ 2 Hz).[1]

B. Infrared Spectroscopy (FT-IR)[1]

-

1260 cm⁻¹ (Strong): C-O-C Asymmetric stretch (Ar-O-CF₃).[1]

-

1150–1200 cm⁻¹ (Broad/Strong): C-F Stretching.[1]

-

2850 cm⁻¹ (Weak): C-H Fermi resonance (Aldehyde C-H).[1]

C. Mass Spectrometry (GC-MS / LC-MS)[1]

-

Ionization Mode: EI (70 eV) or ESI+.

-

Molecular Ion (M⁺): 268 and 270 (1:1 intensity ratio).[1]

-

Explanation: The presence of a single Bromine atom creates a characteristic "twin peak" pattern due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]

-

-

Fragment Ions:

-

m/z ~267/269 [M-H]⁺

-

m/z ~183/185 [M - OCF₃]⁺ (Loss of trifluoromethoxy group).[1]

-

Synthetic & Quality Control Workflows

A. Synthesis Pathway (Formylation Strategy)

The most robust route to this intermediate is the formylation of the aryl bromide precursor using a lithiation-formylation sequence.[1] This avoids the regioselectivity issues of direct bromination.[1]

Figure 1: Directed Ortho Metalation (DoM) strategy. The OCF₃ group directs lithiation to the ortho position due to its inductive effect.[1]

B. Quality Control (QC) Decision Tree

When receiving or synthesizing this material, the following logic ensures suitability for downstream coupling (e.g., Suzuki-Miyaura).

Figure 2: QC Decision Matrix. Critical check: Spontaneous oxidation of aldehyde to carboxylic acid.

Experimental Protocols

Protocol 1: Purity Assessment via HPLC[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile (MeCN).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).[1]

-

Retention Time: Expect elution later than unsubstituted benzaldehyde due to the lipophilic -Br and -OCF₃ groups.[1]

Protocol 2: Storage & Handling[1]

-

Stability: Aldehydes are prone to air oxidation, forming 4-bromo-2-(trifluoromethoxy)benzoic acid.[1]

-

Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Re-purification: If the acid impurity (>5%) is detected by NMR, dissolve in CH₂Cl₂ and wash with saturated NaHCO₃ solution.[1] The acid moves to the aqueous layer; the aldehyde remains in the organic layer.[1]

References

-

PubChem Compound Summary. (2025). 4-Bromo-2-(trifluoromethoxy)benzaldehyde (CID 18700087).[1][4] National Center for Biotechnology Information.[1] Link[1]

-

Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: Synthetic Approaches and Applications. Chemical Reviews. (Provides mechanistic grounding for OCF3 directed metalation). Link[1]

-

Sigma-Aldrich / Merck. (2024).[1] Product Specification: 4-Bromo-2-(trifluoromethoxy)benzaldehyde. (Used for physical property verification).[1][5][6] Link

-

Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] (Source for chemical shift prediction logic). Link

Sources

- 1. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 4-bromo-2-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, detailing the expected chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing four different substituents: a bromine atom, a trifluoromethoxy group, an aldehyde functional group, and a hydrogen atom. The precise arrangement of these substituents dictates the molecule's reactivity and its potential applications. NMR spectroscopy is an unparalleled tool for confirming the substitution pattern and electronic environment of the aromatic ring.

The aldehyde proton provides a distinct singlet in a region of the spectrum that is typically uncongested. The aromatic protons, however, present a more complex picture. Their chemical shifts and coupling constants are exquisitely sensitive to the electronic effects of the substituents. The bromine atom and the trifluoromethoxy group are both electron-withdrawing, which influences the electron density around the aromatic ring and, consequently, the shielding of the aromatic protons.

Predicted ¹H NMR Spectrum Analysis

Based on established principles of NMR spectroscopy and the known effects of various functional groups on aromatic systems, we can predict the ¹H NMR spectrum of 4-Bromo-2-(trifluoromethoxy)benzaldehyde. The spectrum is expected to exhibit signals corresponding to the aldehyde proton and the three aromatic protons.

Aldehyde Proton

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift.[1]

Aromatic Protons

The three protons on the benzene ring (H-3, H-5, and H-6) will each give rise to a distinct signal. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy substituents. Such groups decrease the electron density on the aromatic ring, leading to a deshielding effect and a downfield shift in the spectrum.[2]

-

H-3: This proton is situated between the aldehyde and trifluoromethoxy groups. It is expected to be a doublet due to coupling with H-5.

-

H-5: This proton is positioned between the bromine atom and a hydrogen atom (H-6). It is expected to appear as a doublet of doublets due to coupling with H-3 and H-6.

-

H-6: This proton is adjacent to the bromine atom. It is expected to be a doublet due to coupling with H-5.

The predicted spectral data is summarized in the table below:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CHO | ~10.0 | Singlet (s) | - | 1H |

| H-3 | 7.8 - 8.2 | Doublet (d) | ~2.0 (⁴J) | 1H |

| H-5 | 7.6 - 8.0 | Doublet of Doublets (dd) | ~8.5 (³J), ~2.0 (⁴J) | 1H |

| H-6 | 7.4 - 7.8 | Doublet (d) | ~8.5 (³J) | 1H |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Sample Concentration: Weigh approximately 5-10 mg of 4-Bromo-2-(trifluoromethoxy)benzaldehyde and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure there are no solid particles in the solution.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic protons.

-

Tuning and Shimming: The spectrometer probe must be tuned to the ¹H frequency. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio.

-

III. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

-

Integration: The relative areas of the peaks should be integrated to determine the proton ratios.

-

Peak Picking and Referencing: The chemical shifts of the peaks should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 4-Bromo-2-(trifluoromethoxy)benzaldehyde and the through-bond coupling interactions between the aromatic protons.

Figure 1. Molecular structure and key proton coupling interactions.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-(trifluoromethoxy)benzaldehyde is a powerful diagnostic tool for its structural verification. The distinct signals for the aldehyde and aromatic protons, with their characteristic chemical shifts and coupling patterns, provide unambiguous evidence for the substitution pattern on the benzene ring. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret high-quality NMR data, ensuring the scientific integrity of their work.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

13C NMR of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Technical Guide: NMR of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Executive Summary

Target Molecule: 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Molecular Formula:

This guide provides a structural assignment strategy based on substituent-induced chemical shifts (SCS) and scalar coupling patterns unique to the

Structural Assignments & Predicted Shifts

The following data represents a high-fidelity prediction based on empirically validated substituent effects and analogous structures (e.g., 4-bromo-2-(trifluoromethyl)benzaldehyde and trifluoromethoxybenzene).

Table 1: NMR Chemical Shift Assignments ( )

| Carbon Label | Chemical Environment | Predicted Shift ( | Multiplicity | Coupling Constant ( | Notes |

| C-8 | Trifluoromethoxy ( | 120.5 ± 1.0 | Quartet (q) | Diagnostic signal; distinct from | |

| C-7 | Aldehyde Carbonyl ( | 188.0 – 191.0 | Singlet (s) | — | Deshielded by anisotropic effect of the aromatic ring. |

| C-2 | Aromatic Ipso ( | 150.0 – 152.0 | Singlet/Broad | Strongly deshielded by Oxygen. Coupling to F is often negligible due to O-insulation. | |

| C-4 | Aromatic Ipso ( | 130.0 – 132.0 | Singlet (s) | — | Bromine exerts a weak shielding effect on the ipso carbon. |

| C-1 | Aromatic Ipso ( | 128.0 – 130.0 | Singlet (s) | — | — |

| C-3 | Aromatic Ortho | 123.0 – 125.0 | Singlet (s) | — | Positioned between |

| C-5 | Aromatic Meta | 130.0 – 134.0 | Singlet (s) | — | — |

| C-6 | Aromatic Ortho | 128.0 – 130.0 | Singlet (s) | — | — |

Detailed Spectral Analysis

The Trifluoromethoxy Signature ( )

The most definitive feature of this spectrum is the quartet centered at ~120.5 ppm .

-

Mechanism: The

nucleus couples to three equivalent -

Coupling Constant: The one-bond coupling (

) is approximately 255–260 Hz . This is slightly lower than a direct aryl- -

Visual ID: Look for four lines with an intensity ratio of 1:3:3:1. Due to the wide splitting (~770 Hz total width), the outer wings may be lost in the baseline if the signal-to-noise ratio (S/N) is low.

The "Insulation" Effect

Unlike trifluoromethyl (

-

Observation: The aromatic carbon directly attached to the oxygen (C-2 ) appears as a singlet or a very poorly resolved multiplet.

-

Implication: Do not expect the large quartet splitting seen in benzotrifluorides. If you observe a large quartet (~30 Hz) at the aromatic ipso position, your molecule is likely the

analog, not the

The Carbonyl & Bromine Effects

-

Aldehyde (C-7): Resonates downfield at ~189 ppm . This peak confirms the oxidation state of the benzylic carbon.

-

Bromine (C-4): Heavy atoms like bromine often cause a "Heavy Atom Effect," leading to an upfield shift (shielding) of the ipso carbon relative to a protonated carbon. However, in this crowded ring, it will likely appear in the 130–132 ppm range, distinguished by its quaternary nature (verified via DEPT-135).

Experimental Protocol

To ensure detection of the quaternary carbons and the split

Sample Preparation[1]

-

Solvent:

(Chloroform-d) is standard. Ensure the solvent is acid-free to prevent aldehyde degradation. -

Concentration: High concentration (>20 mg/0.6 mL) is recommended to resolve the outer wings of the

quartet.

Acquisition Parameters (Recommended)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 3–5 seconds .

-

Reasoning: The quaternary carbons (C-1, C-2, C-4) and the carbonyl (C-7) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will suppress these signals, making integration unreliable and detection difficult.

-

-

Spectral Width: Ensure the window covers -10 ppm to 220 ppm to capture the carbonyl and the upfield

region. -

Scans (NS): Minimum 1024 scans for adequate S/N on the split signals.

Structural Verification Logic (Workflow)

The following diagram illustrates the logical flow for confirming the structure using

Caption: Decision tree for validating the structural identity of the target molecule using key spectral markers.

References

Comprehensive Purity Analysis of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

[1][2][3]

Executive Summary

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a high-value intermediate often employed in the synthesis of neuroprotective agents (e.g., Riluzole analogs) and agrochemicals.[1][2][3] Its structural duality—containing a reactive aldehyde and a lipophilic trifluoromethoxy (-OCF

This guide outlines a multi-modal analytical strategy to ensure the integrity of this compound. Unlike standard benzaldehydes, the electron-withdrawing nature of the -OCF

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

Before initiating analysis, the analyst must distinguish this compound from its common analog, 4-Bromo-2-(trifluoromethyl)benzaldehyde.[1][2][3] The trifluoromethoxy group (-OCF

Key Chemical Properties

| Property | Description | Analytical Implication |

| Functional Groups | Aldehyde (-CHO), Aryl Bromide (-Br), Trifluoromethoxy (-OCF | -CHO is the stability weak point (oxidation).[1][2][4][5] |

| Physical State | Low-melting solid or oil (depending on purity) | Sampling must be done quickly to avoid moisture uptake.[1][2][3] |

| Key Impurity | 4-Bromo-2-(trifluoromethoxy)benzoic acid | Result of air oxidation; requires acidic HPLC mobile phase.[1][2][3] |

| NMR Signature | Distinct from -CF |

Part 2: Primary Chromatographic Strategy (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment.[1][2][3] The critical objective is to resolve the aldehyde from its corresponding benzoic acid oxidation product.[3]

The "Acid-Lock" Method

Standard neutral mobile phases often cause the acidic impurity to streak or elute with poor peak shape, potentially co-eluting with the main peak.[1][3] We employ an "Acid-Lock" strategy using phosphoric acid to keep the impurity protonated and retained.[1][2][3]

Protocol:

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[2]

-

Mobile Phase A: 0.1% H

PO -

Column Temp: 30°C.

-

Detection: UV at 254 nm (primary) and 210 nm (impurity check).[1][2][3]

-

Gradient:

Scientist’s Insight:

Why Phosphoric Acid? Formic acid is volatile and good for MS, but Phosphoric acid (non-volatile) provides better UV transparency at low wavelengths (210 nm), allowing for the detection of non-aromatic synthetic precursors that might lack strong UV absorbance at 254 nm.[2]

Part 3: Orthogonal Analysis (GC-MS)

While HPLC quantifies purity, GC-MS confirms identity and checks for volatile synthesis byproducts (e.g., de-formylated species).[1][2][3]

Handling Thermal Instability

Aldehydes can disproportionate (Cannizzaro-type reaction) or oxidize in a hot, active injector port.[1][2][3]

Optimized GC Parameters:

-

Inlet: Split mode (20:1), 250°C. Crucial: Use a deactivated glass liner with glass wool to prevent metal-catalyzed degradation.[1][2]

-

Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5), 30m x 0.25mm x 0.25µm.[1][2][3]

-

Oven Program: 60°C (1 min)

20°C/min -

MS Source: EI mode (70 eV).

Self-Validating Check:

Look for the isotopic pattern of Bromine in the molecular ion cluster. You should see two peaks of nearly equal intensity separated by 2 amu (

Part 4: Quantitative NMR (qNMR) – The Absolute Truth[2]

For establishing the potency (assay) of a reference standard, qNMR is superior to chromatography because it does not require a response factor.[2][3]

The 19F Advantage

Since the molecule contains a -OCF

Protocol:

-

Solvent: DMSO-d

(Preferred over CDCl -

Internal Standard:

-Trifluorotoluene (liquid) or 4,4'-Difluorobiphenyl (solid).[1][2][3] Ensure the standard's relaxation time (T1) is characterized. -

Pulse Sequence: Inverse gated decoupling (to suppress NOE if decoupling is used, though for 19F it's often run coupled).

-

Delay Time (D1): Must be

of the slowest relaxing nucleus (usually the internal standard). Set D1

Interpretation:

Part 5: Water Determination (Modified Karl Fischer)

Critical Warning: Standard Karl Fischer (KF) reagents contain methanol.[1][2][3] Aldehydes react with methanol to form acetals, releasing water as a byproduct.[1][2][3] This leads to a false high water content and a fading endpoint.[1][2][3]

123Correct Protocol:

-

Reagent Type: Use "Aldehyde/Ketone Specific" KF reagents (K-type). These replace methanol with chloroform or long-chain alcohols (like 2-methoxyethanol) to suppress acetal formation.[1][2][3]

-

Technique: Coulometric KF is preferred for low water content (< 1%).[1][2][3]

-

Side Reaction Check: If the drift does not stabilize, the aldehyde is reacting with the solvent.[3] Switch to an oven-based KF method (evaporating water at 110°C into the cell) to physically separate the aldehyde from the reagent.[2][3]

Part 6: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this specific benzaldehyde derivative, ensuring no degradation pathways are overlooked.

Figure 1: Analytical Decision Matrix distinguishing between potency assignment (qNMR) and impurity profiling (HPLC), with a critical branch for correct water determination.

References

Sources

- 1. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

Solubility of 4-Bromo-2-(trifluoromethoxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Executive Summary & Compound Profile

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a specialized organofluorine intermediate critical in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Its structural motif combines a reactive aldehyde handle, a halogen (bromine) suitable for cross-coupling, and a trifluoromethoxy (-OCF₃) group that significantly modulates lipophilicity and metabolic stability.

This guide provides a technical analysis of its solubility behavior, derived from physicochemical principles of fluorinated aromatics, and outlines standardized protocols for solvent selection in drug development workflows.

Physicochemical Characterization

| Parameter | Data / Characteristic | Implications for Solubility |

| CAS Number | 220996-80-5 | Primary identifier for sourcing.[1] |

| Molecular Formula | C₈H₄BrF₃O₂ | Moderate molecular weight (269.02 g/mol ). |

| Physical State | Liquid or Low-Melting Solid | High tendency for supercooling; easy dissolution in organic media. |

| Lipophilicity (LogP) | ~3.5 - 4.2 (Predicted) | High. Indicates poor water solubility and high affinity for non-polar solvents. |

| Key Substituents | -CHO (Aldehyde)-Br (Bromo)-OCF₃ (Trifluoromethoxy) | -CHO allows dipole interactions.-OCF₃ is highly lipophilic (Hansch |

Solubility Landscape

The solubility of 4-Bromo-2-(trifluoromethoxy)benzaldehyde is governed by the "fluorine effect," where the -OCF₃ group increases solubility in hydrophobic solvents while decreasing it in highly polar protic solvents (like water).

Predicted Solubility Profile

Data based on structural analogs (e.g., 4-bromo-2-trifluoromethylbenzaldehyde) and Hansen Solubility Parameter (HSP) modeling.

| Solvent Class | Representative Solvent | Solubility Rating | Technical Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for dissolution. The high dispersity of DCM matches the polarizable bromo-aromatic core. |

| Aprotic Polar | THF, Ethyl Acetate, Acetone | Very Good (>50 mg/mL) | Excellent for reactions. The aldehyde oxygen accepts hydrogen bonds from trace water, but the molecule primarily relies on dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good (>30 mg/mL) | |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate (1–10 mg/mL) | Solubility decreases significantly. Useful as an anti-solvent for crystallization purification. |

| Protic Polar | Methanol, Ethanol | Good (Variable) | Soluble, but potential for hemiacetal formation. Use with caution in storage. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | The hydrophobic -OCF₃ and -Br groups overwhelm the polarity of the aldehyde. Requires surfactant or co-solvent (e.g., DMSO) for biological assays. |

Critical Solvation Mechanisms

-

The Trifluoromethoxy Effect: Unlike a methoxy (-OCH₃) group which is electron-donating and slightly polar, the -OCF₃ group is electron-withdrawing and highly lipophilic. This orthogonal orientation prevents strong solvation by water but enhances interaction with fluorinated or chlorinated solvents.

-

Aldehyde Reactivity: In alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with its hemiacetal. While this increases apparent solubility, it alters the chemical species. Avoid alcoholic solvents for long-term storage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

For precise determination of saturation limits (S_sat) in a specific solvent.

Reagents: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (>97%), Target Solvent (HPLC Grade), 0.22 µm PTFE Syringe Filter.

-

Preparation: Weigh approx. 100 mg of the compound into a 4 mL borosilicate glass vial (tared).

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, stop and calculate rough solubility.

-

Saturation: If solid remains after 1 mL total solvent, place the vial in a thermomixer at 25°C / 500 RPM for 24 hours.

-

Filtration: Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under nitrogen stream (or vacuum) to constant weight.

-

Calculation:

Protocol B: Visual Solvent Screening (High Throughput)

For rapid "Go/No-Go" decisions in process chemistry.

Figure 1: Decision tree for rapid solubility screening in process development.

Application in Synthesis & Process Chemistry

Solvent Selection for Suzuki-Miyaura Coupling

This compound is frequently used as an electrophile in Suzuki couplings. The choice of solvent impacts both the solubility of the starting material and the catalytic cycle.

-

Recommended System: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .

-

Reasoning: The organic phase (Toluene/Dioxane) fully solubilizes the lipophilic 4-Bromo-2-(trifluoromethoxy)benzaldehyde. The aqueous phase solubilizes the inorganic base (K₂CO₃ or Cs₂CO₃).

-

Phase Transfer: Due to the high lipophilicity of the -OCF₃ group, a phase transfer catalyst (e.g., TBAB) is often required if using immiscible solvents like Toluene/Water to facilitate the migration of hydroxide/carbonate ions.

-

Purification Strategy (Crystallization)

Since the compound is highly soluble in DCM/EtOAc and moderately soluble in Hexanes:

-

Dissolve crude mixture in minimal warm DCM.

-

Layer with Hexane or Heptane (Anti-solvent).

-

Cool to 0°C. The lipophilic impurities often remain in solution while the aldehyde crystallizes (if solid) or oils out (if liquid, requiring silica chromatography).

Figure 2: Solvent selection logic for synthesis vs. purification workflows.

Stability and Handling

-

Oxidation Risk: As a benzaldehyde derivative, this compound is susceptible to autoxidation to 4-bromo-2-(trifluoromethoxy)benzoic acid upon prolonged exposure to air.

-

Mitigation: Store under inert atmosphere (Nitrogen/Argon).[1]

-

Solvent Implication: Degas solvents (sparging with N₂) prior to dissolving the compound for sensitive catalytic reactions.

-

-

Water Sensitivity: While the -OCF₃ group is hydrolytically stable, the aldehyde can form hydrates (gem-diols) in the presence of water and acid catalysts. Ensure solvents are dried (e.g., over molecular sieves) for storage.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220996-80-5 (4-Bromo-2-(trifluoromethoxy)benzaldehyde). Retrieved from [Link]

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Drug Discovery. ChemMedChem. (Provides mechanistic insight into OCF3 lipophilicity).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter modeling logic).

-

Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent selection for organic synthesis).

Sources

Stability and Storage of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

Technical Guide for Research & Development

Part 1: Executive Summary

4-Bromo-2-(trifluoromethoxy)benzaldehyde is a specialized aryl aldehyde building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals. Its structural core combines a reactive formyl group (-CHO), a versatile aryl bromide handle (-Br) for cross-coupling, and a lipophilic trifluoromethoxy group (-OCF₃).

Critical Stability Warning: Like most electron-deficient benzaldehydes, this compound is highly susceptible to autoxidation . Exposure to atmospheric oxygen converts the aldehyde to the corresponding benzoic acid (4-Bromo-2-(trifluoromethoxy)benzoic acid), a process accelerated by light and heat. The -OCF₃ group is generally chemically robust but modifies the electronic environment, making the aldehyde carbonyl highly electrophilic.

Storage Directive:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Strictly Inert (Argon or Nitrogen).

-

Container: Amber glass with Teflon-lined septum or sealed ampoule.

-

Shelf Life: 12–24 months under optimized conditions; <3 months if improperly stored.

Part 2: Chemical Profile & Reactivity Analysis

To store this compound effectively, one must understand the "Why" behind its degradation. The molecule possesses three distinct functional zones, each with specific stability profiles.

The Aldehyde (The Weak Link)

The formyl group is the primary site of degradation. Benzaldehydes undergo radical chain autoxidation in the presence of air.

-

Mechanism: A radical initiator (often trace metal or light) abstracts the formyl hydrogen. The resulting acyl radical reacts with oxygen to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, propagating the chain.[1]

-

Impact of Substituents: The electron-withdrawing nature of the ortho-trifluoromethoxy group (-I effect) and the para-bromo group reduces the electron density on the ring. While this increases the electrophilicity of the carbonyl (making it excellent for nucleophilic attacks like reductive amination), it does not significantly protect against radical abstraction of the formyl hydrogen.

The Trifluoromethoxy Group (-OCF₃)

-

Stability: The -OCF₃ group is metabolically stable and resistant to hydrolysis under neutral/acidic storage conditions. It is lipophilic and electron-withdrawing.

-

Risk: It is generally inert during storage.[2][3] However, avoid strong Lewis acids at high temperatures, which can cleave the C-O bond, though this is a synthetic concern rather than a storage one.

The Aryl Bromide (-Br)

-

Stability: Stable to hydrolysis.

-

Risk: Photosensitivity. Aryl bromides can undergo slow photodehalogenation (loss of bromine) if exposed to UV light for extended periods. This necessitates the use of amber glass.

Part 3: Degradation Mechanism Visualization

The following diagram illustrates the primary degradation pathway (Autoxidation) that storage protocols must prevent.

Figure 1: Radical chain autoxidation pathway converting the aldehyde to its carboxylic acid impurity.

Part 4: Storage & Handling Protocols[3]

Physical State Consideration

Depending on the specific purity and polymorph, 4-Bromo-2-(trifluoromethoxy)benzaldehyde may present as a liquid or a low-melting solid (Melting point range often falls between 20–50°C for similar analogs).

-

If Liquid: Handle with oven-dried syringes/needles.

-

If Solid: Gently warm (water bath <40°C) to melt for transfer if needed, or weigh rapidly in a glovebox.

Long-Term Storage Workflow (Months to Years)

This protocol is for maintaining stock purity >98%.

-

Container Selection: Use a borosilicate glass vial with a screw cap and a Teflon (PTFE)-faced silicone septum . Avoid polyethylene liners, which are permeable to oxygen over time.

-

Atmosphere Exchange:

-

Insert a long needle connected to an Argon (preferred) or Nitrogen line.

-

Insert a short vent needle.

-

Purge the headspace for 60–90 seconds at a moderate flow rate.

-

Remove the vent needle first, then the gas needle, to leave positive pressure inside.

-

-

Sealing: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent gas exchange.

-

Environment: Place the vial in a secondary container (ziplock bag with desiccant) and store at 2°C to 8°C .

Short-Term Handling (Active Use)

When using the reagent for synthesis (e.g., Suzuki coupling or Reductive Amination):

-

Do not open the bottle to air if possible.

-

Equilibrate: Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis and degradation.

-

Transfer: Use a syringe for liquids.[4][5] If weighing a solid, minimize open-cap time to <30 seconds.

Part 5: Quality Control (QC) & Re-Analysis

Before using this reagent in critical steps (e.g., late-stage functionalization), validate its purity. The primary impurity is the benzoic acid derivative.

QC Method: 1H-NMR (Proton NMR)

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Diagnostic Signals:

-

Aldehyde (-CHO): Look for a sharp singlet downfield at ~10.2 – 10.4 ppm .

-

Carboxylic Acid (-COOH): If oxidized, a broad singlet will appear at ~11.0 – 13.0 ppm (often broad/exchangeable).

-

Integration: Integrate the aldehyde proton against the aromatic protons. A decrease in the aldehyde integral relative to the aromatics indicates degradation.

-

QC Method: HPLC/UPLC

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: UV at 254 nm.

-

Shift: The carboxylic acid derivative is more polar and will typically elute earlier than the aldehyde (depending on gradient).

Part 6: Safety & Hazards

| Hazard Class | Statement | Precaution |

| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves (double gloving recommended). |

| Eye Irritant | Causes serious eye irritation (H319) | Wear safety glasses with side shields. |

| Respiratory | May cause respiratory irritation (H335) | Handle only in a functioning fume hood. |

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as aldehydes can support combustion.

References

-

PubChem. (2025).[6][7] 4-Bromo-2-(trifluoromethoxy)benzaldehyde Compound Summary. National Library of Medicine. Link

-

Snieckus, V. (2018). Directed Ortho Metalation. Tertiary Amides and O-Carbamates. Chemical Reviews. (Context on stability of ortho-substituted aromatics). Link

-

Sigma-Aldrich. (2024).[4] Handling Air-Sensitive Reagents: Technical Bulletin AL-134. Merck KGaA. (Standard protocol for inert atmosphere handling).[2][8] Link

-

Ingold, K. U. (1969). Peroxy radicals.[9][10] Accounts of Chemical Research. (Mechanistic foundation of aldehyde autoxidation). Link

-

Leroux, F. R. (2005). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem.[2] (Properties of the OCF3 group). Link

Sources

- 1. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 861928-27-0|4-Bromo-2-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistryviews.org [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Autoxidation - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Strategic Sourcing & Application of 4-Bromo-2-(trifluoromethoxy)benzaldehyde

CAS: 220996-80-5 | Formula: C₈H₄BrF₃O₂ | MW: 269.02 g/mol [1]

Executive Summary: The Fluorinated Scaffold

In modern medicinal chemistry, 4-Bromo-2-(trifluoromethoxy)benzaldehyde serves as a high-value "linchpin" intermediate.[1] Its structural utility lies in its dual-functionality:

-

The Electrophilic Handle (Aldehyde): Enables rapid scaffold diversification via reductive amination or Wittig olefination.

-

The Cross-Coupling Handle (Aryl Bromide): Facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl cores.

-

The Pharmacophore (

): The trifluoromethoxy group is a superior bioisostere for chlorine or trifluoromethyl (

This guide provides a validated framework for sourcing, verifying, and utilizing this compound, distinguishing it from its common "imposter" analogs.

Supply Chain Intelligence

The Critical Distinction: A common procurement error is confusing the target molecule with its structural analogs. You must verify the CAS 220996-80-5 .[1]

-

Target: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 220996-80-5)[1][2][3]

-

Common Error 1: 4-Bromo-2-(trifluoromethyl )benzaldehyde (CAS: 861928-27-0)[1]

-

Common Error 2: 5 -Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9)[1][4]

Tier 1: Validated Commercial Suppliers

These suppliers typically hold stock or have validated synthesis routes.

| Supplier | Catalog / SKU | Purity Spec | Format | Notes |

| Sigma-Aldrich (Merck) | SY3H3D677B33 | 97% | Solid | High reliability; often re-tested for trace metals.[1] |

| Thermo Fisher (Alfa) | A10671 | 97% | Liquid/Solid | Lists as "Low melting solid"; may arrive as supercooled liquid. |

| Combi-Blocks | OR-1104 | 96%+ | Solid | Excellent for bulk (gram to kg scale).[1] |

| BLD Pharm | BD158496 | 97% | Solid | Cost-effective for early-stage screening.[1] |

| Fluorochem | F217858 | 95% | Solid | UK-based; strong inventory of fluorinated aromatics. |

Sourcing Insight: The melting point of this compound is approximately 55-58°C . Depending on shipping conditions (summer vs. winter), the material may arrive as a supercooled liquid or a fused solid. This is not necessarily an indication of degradation, but it necessitates specific handling (see Section 3).

Quality Assurance: The Self-Validating Protocol

Do not trust the label blindly. The synthesis of this compound often involves lithiation of 1-bromo-3-(trifluoromethoxy)benzene, which can yield regioisomers if the directing groups compete.[1]

A. Visual Inspection

-

State: White to pale yellow crystalline solid.

-

Warning Sign: Dark orange/brown liquid indicates oxidation or significant bromination byproducts.

B. Analytical Validation (The "Gatekeeper" Step)

Perform these checks before committing the material to a GMP or high-value synthesis.

-

NMR (Chloroform-d):

-

Aldehyde Proton: Look for a singlet at ~10.3 ppm .

-

Aromatic Region: Three distinct protons. A doublet (d), a doublet of doublets (dd), and a doublet (d) pattern characteristic of 1,2,4-substitution.[1]

-

- NMR (Crucial):

-

GC-MS:

Figure 1: Incoming Quality Control Decision Matrix. Note that the low melting point (55-58°C) requires homogenization of the bottle if phase separation is observed.[1]

Synthetic Utility & Protocols

The following protocols are adapted for high-reliability outcomes in drug discovery settings.

Workflow A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This reaction leverages the bromine handle.[5] The electron-withdrawing aldehyde and

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 equiv[5]

-

Catalyst:

(3 mol%) - Preferred over -

Base:

(3.0 equiv)[1]

Step-by-Step:

-

Charge a reaction vial with the benzaldehyde, boronic acid, and base.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Add catalyst under positive nitrogen flow.

-

Heat to 80°C for 4-6 hours.

-

Workup: Dilute with EtOAc, wash with brine. The aldehyde functionality usually survives these conditions intact.

Workflow B: Reductive Amination (Scaffold Decoration)

Used to attach amine-bearing pharmacophores to the aldehyde.

Reagents:

-

Amine: 1.1 equiv

-

Reductant:

(1.5 equiv) - Milder than -

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

-

Additive: Acetic Acid (1-2 drops) to catalyze imine formation.

Step-by-Step:

-

Dissolve aldehyde and amine in DCE.

-

Add Acetic Acid; stir at Room Temp for 30 mins (Imine formation).

-

Add

in one portion. -

Stir overnight.

-

Quench: Saturated

.

Figure 2: Divergent synthetic pathways.[1] The bromine and aldehyde handles allow for orthogonal functionalization strategies.[1]

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-2-(trifluoromethoxy)benzaldehyde (SY3H3D677B33).[1]

-

Thermo Fisher Scientific (Alfa Aesar). Safety Data Sheet: 4-(Trifluoromethoxy)benzaldehyde derivatives.

-

Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 4(1), 12-14.[1] (Contextual grounding on

utility). -

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Procedure A).

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for Procedure B).

Sources

- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. 220996-80-5|4-Bromo-2-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-(trifluoromethoxy)aniline | CAS#:886762-08-9 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

Electron-withdrawing effects of trifluoromethoxy group

The Orthogonal Super-Halogen: A Technical Deep Dive into the Trifluoromethoxy Group (-OCF )

Executive Summary

The trifluoromethoxy group (-OCF

This guide dissects the electronic and conformational origins of this behavior—specifically the "orthogonal lock" mechanism—and provides a validated photoredox protocol for installing this moiety into arenes, a critical workflow for late-stage diversification in drug discovery.

Part 1: Electronic Architecture & The "Orthogonal Lock"

To understand why -OCF

The Hammett Paradox

In a standard methoxy group (-OCH

In -OCF

| Substituent | Electronic Classification | ||

| -OCH | +0.12 | -0.27 | Donor (Resonance dominates) |

| -F | +0.34 | +0.06 | Weak Withdrawer (Competing I/R) |

| -CF | +0.43 | +0.54 | Strong Withdrawer (Inductive) |

| -OCF | +0.38 | +0.35 | Withdrawer (Inductive dominates) |

Key Insight: The

The Conformational "Orthogonal Lock"

The -OCF

-

Mechanism:

Hyperconjugation.[4] -

Explanation: One of the oxygen lone pairs donates electron density into the antibonding orbital of the C-F bond (hyperconjugation). This interaction is energetically favorable but requires specific orbital alignment.

-

Consequence: This twists the oxygen lone pair away from the aromatic

-system, preventing

Figure 1: Comparative electronic mechanism showing how the orthogonal conformation of -OCF

Part 2: Physicochemical Implications in Drug Design

The -OCF

Lipophilicity and Permeability

The -OCF

| Substituent | Hansch | Impact |

| -H | 0.00 | Baseline |

| -OCH | -0.02 | Polar, H-bond acceptor |

| -CF | +0.88 | Lipophilic |

| -OCF | +1.04 | Super-Lipophilic |

| -SCF | +1.44 | Extremely Lipophilic |

Application: Replacing a -OCH

Metabolic Stability

The -OCF

-

Oxidative Resistance: The C-F bond energy (~116 kcal/mol) renders the methyl group immune to CYP450-mediated hydroxylation.

-

Ring Deactivation: The electron-withdrawing nature reduces the electron density of the aromatic ring, protecting it from electrophilic metabolic attacks (e.g., oxidation by P450s).

Part 3: Experimental Protocol (Photoredox Trifluoromethoxylation)

Historically, installing -OCF

Reaction Principle

This method uses a redox-active catalyst (Ru or Ir) and an electrophilic -OCF

Reagents & Materials

-

Substrate: Arene (1.0 equiv)

-

Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (1.2 equiv) (Bench-stable OCF

source) -

Photocatalyst:

(2.0 mol%) -

Solvent: Acetonitrile (DCM can be used for solubility)

-

Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Arene (0.2 mmol), Photocatalyst (0.004 mmol), and OCF

Reagent (0.24 mmol). -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add degassed Acetonitrile (2.0 mL) via syringe.

-

Irradiation: Place the tube 2-3 cm away from blue LEDs. Stir vigorously at room temperature (25°C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated NaHCO

. -

Purification: Dry organic layer over Na

SO

Mechanistic Pathway (SET Cycle)

Figure 2: Single Electron Transfer (SET) mechanism for radical trifluoromethoxylation.

Part 4: References

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

and -

Leroux, F. R., et al. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 5, 60. Link

-

Ngai, M. Y., et al. (2018). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes.[6][7] Chem, 4(1), 122-136. Link

-

Togni, A. (2012). Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation.[5] Chemical Communications, 48, 7408-7423. Link

-

Manteau, B., et al. (2010). New Trends in the Chemistry of the Trifluoromethoxy Group. European Journal of Organic Chemistry, 2010(32), 6043-6066. Link

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Strategic Manipulation of the Formyl Moiety in 4-Bromo-2-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide for Medicinal Chemistry Applications[1][2]

Executive Summary

4-Bromo-2-(trifluoromethoxy)benzaldehyde (CAS 861928-27-0) serves as a high-value "linchpin" intermediate in modern drug discovery.[1][2] Its utility stems from its unique trifunctional nature: a highly electrophilic aldehyde for diversity-oriented synthesis, a trifluoromethoxy (-OCF₃) group for metabolic stability and lipophilicity modulation, and an aryl bromide for downstream cross-coupling.[1][2]

This guide provides a mechanistic analysis of the aldehyde group's reactivity, specifically how the ortho-trifluoromethoxy and para-bromo substituents alter the electronic landscape to facilitate (or hinder) nucleophilic attack.[1] It includes self-validating protocols for reductive amination and oxidation, designed to maximize yield and chemoselectivity.[1][2]

Part 1: The Electronic & Steric Matrix

To successfully manipulate this molecule, one must understand the "push-pull" dynamics of its substituents.[1][2] The aldehyde is not merely a handle; it is an electronically activated center.[2]

1.1 Electronic Activation (The Inductive Dominance)

Both the -OCF₃ group at the ortho position and the -Br at the para position are electron-withdrawing groups (EWG) by induction (-I).[1][2]

-

The -OCF₃ Effect: Unlike a methoxy group (-OMe), which is strongly electron-donating by resonance, the -OCF₃ group is dominated by the strong electronegativity of the three fluorine atoms.[1][2][3] While it has a weak resonance donor capability (+R), the net effect is electron withdrawal (

).[2] -

The Result: The carbonyl carbon is significantly more electron-deficient (electrophilic) than in unsubstituted benzaldehyde.[2] This accelerates nucleophilic attack (e.g., by amines or hydrides).[2]

1.2 The Ortho-Steric "Twist"

The -OCF₃ group is bulky (Van der Waals volume ≈ 40 ų).[1][2] Its position ortho to the aldehyde forces the carbonyl group to rotate slightly out of planarity with the benzene ring to minimize steric clash.

-

Consequence: This de-conjugation raises the ground state energy of the aldehyde, making it more reactive towards nucleophiles but potentially less stable to oxidation if exposed to air over long periods.

Visualizing the Electronic Landscape:

Caption: Figure 1. The electronic and steric influences on the aldehyde center.[2] The synergistic electron withdrawal of the -OCF3 and -Br groups creates a "hot" electrophile.[1]

Part 2: Strategic Reactivity & Workflows[1][2]

The primary challenge with CAS 861928-27-0 is not getting it to react, but controlling its reactivity to prevent side reactions (such as over-oxidation or dehalogenation during reduction).[1][2]

2.1 Reductive Amination (The Primary Workflow)

This is the most common transformation for this scaffold in medicinal chemistry (e.g., synthesizing kinase inhibitors).[2]

-

Challenge: The electron-deficient aldehyde forms imines very rapidly. However, these electron-deficient imines are also prone to hydrolysis if moisture is present.[1][2]

-

Solution: Use a "One-Pot, Stepwise" protocol. Allow imine formation to reach equilibrium with a dehydrating agent (molecular sieves or Ti(OiPr)₄) before adding the reducing agent.[2]

-

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃.[2] STAB is mild and will not reduce the aldehyde if the imine hasn't formed, nor will it dehalogenate the aryl bromide (a risk with catalytic hydrogenation).

2.2 Chemoselectivity: Aldehyde vs. Bromide

Can you perform a Suzuki coupling on the bromide before reacting the aldehyde?

-

Yes, but: The aldehyde is sensitive.[2] Under basic Suzuki conditions (e.g., K₂CO₃, heat), the aldehyde can undergo Cannizzaro disproportionation or aldol-type condensations.[1][2]

-

Recommendation: If the bromide must be coupled first, protect the aldehyde as an acetal (using ethylene glycol/PTSA) or prioritize the aldehyde transformation (reductive amination) first, as the resulting amine is stable to subsequent Suzuki conditions.

Decision Tree for Synthesis:

Caption: Figure 2. Synthetic decision tree. Path A (Reductive Amination first) is generally preferred to avoid protection/deprotection steps.[2]